molecular formula C20H21ClN2 B122545 8-Dechloro-9-chloro-N-methyl Desloratadine CAS No. 38092-88-5

8-Dechloro-9-chloro-N-methyl Desloratadine

Cat. No. B122545
CAS RN: 38092-88-5
M. Wt: 324.8 g/mol
InChI Key: WFLOLUGQOGHZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Dechloro-9-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine with antianaphylactic and antihistaminic activity .


Molecular Structure Analysis

The molecular formula of 8-Dechloro-9-chloro-N-methyl Desloratadine is C20H21ClN2 . The exact mass is 310.1236763 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Dechloro-9-chloro-N-methyl Desloratadine include a molecular weight of 310.8 g/mol . The compound has a complexity of 425 and a topological polar surface area of 24.9 Ų .

Scientific Research Applications

Proteomics Research

“8-Dechloro-9-chloro-N-methyl Desloratadine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.

Impurity Analysis

This compound is also known as an impurity of Desloratadine . In pharmaceutical research, impurities are substances inside a confined amount of liquid, gas, or solid, which differ from the chemical composition of the material or compound. Impurity analysis is crucial in the pharmaceutical industry to understand the impurities present, which helps in improving the quality of drugs.

Green Synthesis of Polysubstituted Quinolines

It has been evaluated for use during the study of effective water-mediated green synthesis of polysubstituted quinolines without energy expenditure . Quinolines are a class of organic compounds with various applications in medicinal chemistry, pharmaceuticals, and material science.

Mechanism of Action

While the specific mechanism of action for 8-Dechloro-9-chloro-N-methyl Desloratadine is not available, it’s known that Desloratadine, a related compound, is a second-generation, tricyclic antihistamine that has a selective and peripheral H1-antagonist action .

properties

IUPAC Name

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOLUGQOGHZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546059
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Dechloro-9-chloro-N-methyl Desloratadine

CAS RN

38092-88-5
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.